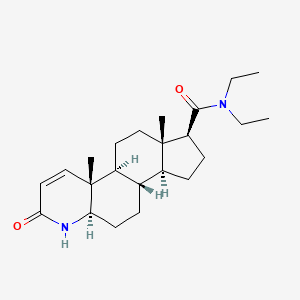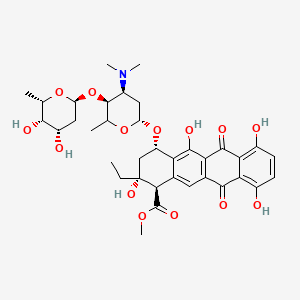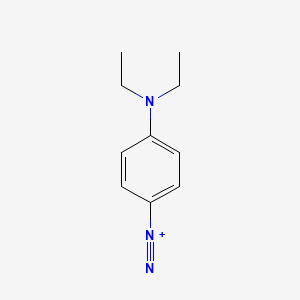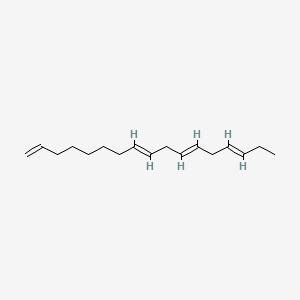
N-Iodoacetyltyramine
Overview
Description
N-Iodoacetyltyramine (IAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, neuroscience, and pharmacology. IAT is a derivative of tyramine, an amino acid that is found in many foods, such as cheese, chocolate, and wine. IAT is a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Scientific Research Applications
Biochip Preparation
N-(Iodoacetyl)-N'-(anthraquinon-2-oyl)-ethylenediamine (IAED), a derivative related to N-Iodoacetyltyramine, has been utilized in creating biochips. This involves synthesizing a heterobifunctional reagent for oligonucleotide-based biochip fabrication. Its effectiveness is tested through the immobilization of thiolated and thiophosphorylated oligonucleotides on glass microslides, showing potential for applications in genetic analysis and molecular diagnostics. The process is accelerated under microwaves, demonstrating a swift and efficient immobilization method. These biochips were also evaluated for their thermal stability, an essential factor for practical applications (Patnaik et al., 2007).
Medical Imaging and Environmental Concerns
Investigations into iodinated X-ray contrast media (ICM) have revealed the potential environmental impact of iodinated compounds like this compound. These studies found that ICMs, while designed to be inert for medical imaging purposes, could contribute to the formation of toxic iodo-trihalomethane (iodo-THM) and iodo-acid disinfection byproducts in water sources. These byproducts are noted for their genotoxic and cytotoxic effects, raising concerns about their presence in drinking water and the broader environmental implications (Duirk et al., 2011).
Neuroscience Research
In neuroscience, compounds like N-acetyltyramine (structurally related to this compound) have been studied for their selective detection of neurotransmitters. A study highlighted the synthesis of N-acetyltyramine and its use in constructing a modified electrode for the selective detection of dopamine. This research suggests the potential of this compound derivatives in developing advanced tools for neurochemical analysis, crucial for understanding brain function and disorders (Shang et al., 2009).
Public Health Policy
The broader implications of iodine research, which includes compounds like this compound, have influenced public health policy. For instance, the study of iodine deficiency in Peru led to the implementation of public health programs for its control. This highlights how research into iodinated compounds can extend beyond laboratory settings to impact public health initiatives significantly (Pretell, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
N-Iodoacetyltyramine is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine . The physiological effects of tyramine are mediated by a variety of biological target molecules. Tyramine may modulate adrenergic receptors, which triggers hypertension, while its neuro- and immunomodulatory actions are mediated via Trace Amine-Associated Receptors (TAARs) .
Mode of Action
It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds, demonstrating high reactivity towards sulfhydryl-containing bovine serum albumin and igg .
Biochemical Pathways
For example, it acts as a neuromodulator and is a precursor for the neurotransmitter octopamine .
Pharmacokinetics
It is known that the total clearance of oral n-acetylcysteine, a related compound, is significantly reduced in patients with end-stage renal disease, leading to marked increases in systemic exposure .
Result of Action
It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds .
Biochemical Analysis
Biochemical Properties
N-Iodoacetyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in acetylation processes, where this compound can act as a substrate or inhibitor. Additionally, it has been observed to interact with proteins that have thiol groups, forming covalent bonds that can alter the protein’s function . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate adrenergic receptors, which can affect cell signaling and lead to changes in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their activity. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to acetylation and deacetylation processes. It interacts with enzymes such as acetyltransferases and deacetylases, which play a crucial role in regulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity of cells and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytosol, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROHFNRTQBLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968273 | |
| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-07-4 | |
| Record name | N-Iodoacetyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?
A1: The research article focuses on the preparation and utilization of this compound as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of this compound for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1s,5r,7s)-3-Amino-2,4,6-triazabicyclo[3.2.1]oct-3-ene-7-carboxylic acid](/img/structure/B1204775.png)











![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
